N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-7-20(8-2)16(21)13-22-15-11-9-10-14(12-15)19-23-17(3,4)18(5,6)24-19/h9-12H,7-8,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJPYEVOOOVWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves the nucleophilic substitution of a phenol derivative with a boronate ester precursor, followed by acetamide formation at the amino group.
Stepwise Procedure
Step 1: Preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
The boronate ester phenol is synthesized via the borylation of phenol derivatives, typically using bis(pinacolato)diboron in the presence of a palladium catalyst under inert atmosphere, at elevated temperatures (~80-85°C). This step ensures the selective installation of the boron group onto the aromatic ring.
Step 2: Nucleophilic substitution with N,N-diethyl-2-bromoacetamide
The phenol derivative reacts with N,N-diethyl-2-bromoacetamide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is conducted at elevated temperatures (~80°C) under inert atmosphere to facilitate nucleophilic substitution, forming the phenoxyacetamide linkage.
Step 3: Purification and isolation
The crude product is purified via column chromatography or recrystallization, yielding the target compound with high purity.
Reaction Conditions & Reagents
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | Dioxane | 80-85°C | 12-24h | Under nitrogen, inert atmosphere |
| Acetamide coupling | N,N-diethyl-2-bromoacetamide, K₂CO₃ | DMF | 80°C | 12-24h | Inert atmosphere |
Alternative Method: Direct Borylation Followed by Amide Coupling
Overview
This approach involves direct borylation of the phenol ring, followed by amide formation through coupling with N,N-diethyl-2-chloroacetamide or related derivatives.
Process Details
-
Phenol derivatives are subjected to borylation using bis(pinacolato)diboron with a palladium catalyst, often Pd(dppf)Cl₂, in a solvent such as 1,4-dioxane, at 85°C under nitrogen. This yields the boronate ester with high efficiency (~51-74%).
-
The boronate ester intermediate is then reacted with N,N-diethyl-2-chloroacetamide or N,N-diethyl-2-bromoacetamide in the presence of a base (potassium carbonate) and a palladium catalyst (e.g., Pd(PPh₃)₄) in solvents like DMSO or ethanol, under reflux conditions.
Reaction Conditions & Reagents
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Borylation | Bis(pinacolato)diboron, Pd(dppf)Cl₂ | Dioxane | 85°C | 12-24h | Under nitrogen |
| Coupling | N,N-diethyl-2-chloroacetamide, K₂CO₃ | DMSO | Reflux (~100°C) | 7-12h | Under inert atmosphere |
Data Summary Table: Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution + borylation | Phenol derivative, bis(pinacolato)diboron, N,N-diethyl-2-bromoacetamide | DMF, Dioxane | 80-85°C | 12-24h | High (up to 74%) | Requires inert atmosphere |
| Direct borylation + amide coupling | Phenol derivative, bis(pinacolato)diboron, N,N-diethyl-2-chloroacetamide | Dioxane, DMSO | 85°C, reflux | 7-12h | 51-74% | Suitable for scale-up |
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling: The boronate ester group is highly reactive in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are commonly used.
Major Products
Oxidation: Boronic acid derivatives.
Substitution: Substituted phenoxy derivatives.
Cross-Coupling: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
N,N-Diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide has been investigated for its potential as a therapeutic agent. The boron atom in its structure can participate in various chemical reactions that are useful in drug development. For instance:
- Anticancer Activity : Compounds with boron moieties have shown promise in targeting cancer cells. Research indicates that boron-containing compounds can enhance the efficacy of certain chemotherapeutic agents by modifying their pharmacokinetics and bioavailability.
2. Chemical Biology
The compound's unique structure allows it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to:
- Targeted Drug Delivery : The phenoxy group can facilitate the selective delivery of therapeutic agents to specific tissues or cells, potentially improving treatment outcomes while minimizing side effects.
Synthetic Applications
1. Organic Synthesis
This compound can serve as a versatile building block in organic synthesis. Its boron-containing structure allows it to participate in:
- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.
| Reaction Type | Application |
|---|---|
| Suzuki-Miyaura Coupling | Formation of biaryl compounds |
| Heck Reaction | Synthesis of alkenes from aryl halides |
| Negishi Coupling | Formation of arylzinc intermediates |
Case Studies
Several studies have highlighted the applications of this compound:
- Antitumor Activity : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This suggests potential for development as an anticancer agent.
- Synthesis of Novel Ligands : Researchers have successfully synthesized ligands for metal catalysis using this compound as a precursor. These ligands showed enhanced reactivity and selectivity in catalyzing various organic transformations.
Mechanism of Action
The mechanism by which N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide exerts its effects is largely dependent on the context of its use. In cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the boronate ester can interact with biomolecules, potentially inhibiting enzymes or altering cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylamide-Substituted Boronate Esters
N-Cyclopentyl-2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)Acetamide (CAS 2056919-34-5)
- Structure : Features a cyclopentyl group instead of diethylamine.
- This compound is commercially available in varying quantities (250 mg to 5 g), indicating its utility in medicinal chemistry and materials science .
N-Isopropyl-2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)Acetamide (CAS 1704122-04-2)
- Structure : Contains an isopropyl group on the amide nitrogen.
- Key Differences: The isopropyl group increases lipophilicity (logP) compared to diethyl, which may influence membrane permeability in biological assays. Its molecular formula (C17H26BNO4) and spectroscopic data (e.g., 1H NMR splitting patterns) differ distinctly from the diethyl variant .
2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (CAS 1082066-33-8)
- Structure: Lacks the phenoxy linker, with the boronate group directly attached to the phenyl ring.
- This compound is 98% pure and used as a building block in pharmaceutical synthesis .
Functional Group Variations
N-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethoxy)Phenyl]Acetamide (CAS 1150271-56-9)
- Structure : Incorporates a trifluoromethoxy (-OCF3) group on the phenyl ring.
- Key Differences: The electron-withdrawing -OCF3 group decreases electron density at the boronate site, which may reduce coupling efficiency in Suzuki reactions. This compound is noted for its stability under acidic conditions .
2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)Acetonitrile (CAS 936250-18-9)
Heterocyclic and Morpholine Derivatives
4-(2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy)Ethyl)Morpholine (CAS 910462-33-8)
- Structure : Includes a morpholine ring linked via an ethyl group.
- Key Differences : The morpholine moiety introduces hydrogen-bonding capability and increased polarity, enhancing solubility in protic solvents. This derivative is 99% structurally similar to the target compound but tailored for pharmacokinetic optimization .
Comparative Data Table
Spectroscopic and Physicochemical Properties
- 1H NMR : Diethyl groups in the target compound produce a triplet (CH2) and quartet (CH3) between δ 1.0–3.5 ppm, distinct from cyclopentyl (δ 1.5–2.0 ppm, multiplet) or isopropyl (δ 1.0–1.2 ppm, doublet) signals .
- Solubility : The diethylamide’s lipophilicity favors organic solvents (e.g., DCM, THF), whereas morpholine derivatives dissolve readily in aqueous-organic mixtures .
Biological Activity
N,N-Diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's structure, biological activities, and relevant research findings.
Chemical Structure
The compound is characterized by its unique molecular structure:
- Molecular Formula : C₁₈H₂₈BNO₃
- CAS Number : 1256359-90-6
- Molecular Weight : 317.231 g/mol
The presence of the dioxaborolane moiety is significant as it may contribute to the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer activity. For instance, related compounds have shown:
- Inhibition of Cell Proliferation : Research on similar dioxaborolane derivatives demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer (NSCLC) cells. These compounds also demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
The proposed mechanisms through which this compound may exert its effects include:
- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
Other Biological Activities
Beyond anticancer effects, the compound may also exhibit:
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication .
- Anti-inflammatory Effects : Preliminary studies indicate potential for modulating inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | IC₅₀ Values (µM) | Selectivity Index |
|---|---|---|---|
| Anticancer | Dioxaborolanes | 0.126 - 27.4 | High |
| Antiviral | Pyrimidine Derivatives | >10 | Moderate |
| Anti-inflammatory | Various | N/A | N/A |
Case Study Example
A study conducted on a related dioxaborolane compound demonstrated a significant reduction in tumor size in a mouse model of breast cancer when administered at a dose of 40 mg/kg for three consecutive days. The treated group showed over a 50% reduction in tumor volume compared to controls .
Q & A
Q. What are the optimal synthetic routes for preparing N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the functionalization of the phenoxyacetamide core followed by boron-ester introduction. A common approach includes:
- Step 1 : Coupling 3-hydroxyphenylboronic ester derivatives with chloroacetamide intermediates via nucleophilic substitution.
- Step 2 : Protecting group strategies (e.g., using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under inert conditions (argon/nitrogen) to stabilize the boronate ester .
- Key variables : Temperature (60–80°C), solvent (DMF or THF), and catalysts (e.g., Pd for cross-coupling). Yields vary (50–75%) based on purity of intermediates and reaction time .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., diethyl groups, boronate ester) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₂₀H₃₀BNO₄: calc. 376.23; observed 376.21) .
Q. How does the boronate ester moiety influence the compound’s stability under varying pH and solvent conditions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is hydrolytically labile in protic solvents (e.g., water, methanol) but stable in anhydrous THF or DCM. Stability assays show:
- pH 7.4 (PBS buffer) : 90% degradation after 24 hours.
- pH 5.0 (acidic) : Rapid hydrolysis (t₁/₂ = 2 hours), releasing boronic acid derivatives .
Advanced Research Questions
Q. What strategies can mitigate competing side reactions during the synthesis of the phenoxyacetamide-boronate ester scaffold?
- Protecting group optimization : Use of trimethylsilyl (TMS) groups to shield reactive hydroxyls during boronate ester formation .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency between aryl halides and boronate esters, reducing byproducts like dehalogenated intermediates .
- Temperature control : Lower temperatures (0–25°C) minimize undesired oxidation of the boronate ester .
Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro models?
Discrepancies in cytotoxicity or enzyme inhibition may arise from:
- Solubility issues : Use DMSO stock solutions ≤0.1% to avoid cellular toxicity artifacts .
- Boronate ester hydrolysis : Confirm compound stability during assays via LC-MS monitoring .
- Cell line variability : Validate target engagement (e.g., Western blot for kinase inhibition) in multiple models (e.g., HEK293 vs. HeLa) .
Q. What computational methods are suitable for predicting the compound’s binding affinity to serine hydrolases or proteases?
- Molecular docking (AutoDock Vina) : Simulate interactions with catalytic triads (e.g., His-Ser-Asp in proteases) using the boronate ester as an electrophilic warhead .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonding between the acetamide carbonyl and enzyme active sites .
Methodological Guidance
Q. How to design a SAR (Structure-Activity Relationship) study for optimizing bioactivity?
- Core modifications : Replace diethyl groups with cyclopropyl or trifluoroethyl to alter lipophilicity (clogP 2.8 → 3.5) .
- Boronate ester alternatives : Test pinacol vs. neopentyl glycol esters for improved metabolic stability .
- Phenoxy substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity of the acetamide carbonyl .
Q. What in vivo models are appropriate for assessing pharmacokinetics and toxicity?
- Rodent models : Administer 10 mg/kg (IV or oral) to measure plasma half-life (t₁/₂) and tissue distribution. Monitor boronic acid metabolites via LC-MS/MS .
- Toxicity endpoints : Liver enzymes (ALT/AST), renal function (BUN/creatinine), and histopathology after 14-day repeated dosing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
